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Compound of Interest

Compound Name: 5-Ethylpiperidine-2,4-dione

Cat. No.: B1418855

An In-Depth Guide to 2,4-Piperidinedione: Cross-Validating PubChem Data with Experimental
Findings

For researchers, medicinal chemists, and professionals in drug development, the journey from
a chemical structure on a database page to a validated, usable molecule in the laboratory is
paved with critical analysis and experimental verification. 2,4-Piperidinedione (PubChem CID:
10887863), a heterocyclic compound, serves as a pivotal intermediate in the synthesis of
numerous pharmaceuticals, including the BTK inhibitor ibrutinib and the antipsychotic
paliperidone.[1] Its piperidine ring structure is a "privileged scaffold” in medicinal chemistry,
frequently appearing in biologically active compounds.[2]

This guide provides an in-depth comparison between the computational data available on
PubChem and tangible, lab-verified experimental data. We will dissect its synthesis,
characterization, and physicochemical properties, offering not just protocols, but the scientific
rationale behind them. Our objective is to bridge the gap between theoretical knowledge and
practical application, providing a comprehensive resource for scientists working with this
versatile building block.

The PubChem Profile: A Computational Snapshot

PubChem serves as an essential starting point, offering a wealth of information, primarily
computational, for millions of compounds. For 2,4-Piperidinedione, it provides key identifiers
and predicted properties that guide initial experimental design.
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Table 1: Summary of Physicochemical Properties for 2,4-Piperidinedione from PubChem

Property Value Data Source
PubChem CID 10887863 PubChem|[3]
CAS Number 50607-30-2 PubChem|[3]
Molecular Formula CsH7NO2 PubChem|[3]
Molecular Weight 113.11 g/mol PubChem][3]
IUPAC Name piperidine-2,4-dione PubChem|[3]
XLogP3 (Predicted) -0.8 PubChem][3]
Hydrogen Bond Donor Count 1 PubChem|3]

Hydrogen Bond Acceptor
2 PubChem][3]
Count

It is crucial to recognize that many of these values are derived from in silico calculations. While
highly valuable for prediction, they require validation through empirical laboratory work.

Experimental Deep Dive: Synthesis and
Characterization

Moving from the screen to the bench, we explore the practical synthesis and characterization of
2,4-Piperidinedione. The choice of a synthetic route often depends on factors like starting
material availability, scalability, and desired purity.

Comparative Synthetic Strategies

Several methods exist to construct the piperidine-2,4-dione core, including the robust
Dieckmann condensation and catalytic hydrogenation of pyridine precursors.[2] Below, we
detail a widely-cited, high-yield protocol starting from common laboratory reagents.

Protocol 1: Synthesis from Boc-3-alanine and Meldrum's Acid
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This multi-step approach builds the carbon skeleton before cyclization and deprotection,
offering good control and yield.[1][4]

Causality: The reaction begins with an EDCI/DMAP-mediated amide coupling between N-Boc-
protected B-alanine and Meldrum's acid. Meldrum's acid is an excellent cyclic acylating agent.
The resulting intermediate is thermally unstable and undergoes intramolecular cyclization upon
refluxing in ethyl acetate, followed by the loss of acetone and carbon dioxide to form the
protected piperidinedione ring. The final step is the acid-catalyzed removal of the Boc
protecting group.

Step-by-Step Methodology:

¢ Amide Coupling: At 0°C under a nitrogen atmosphere, dissolve Boc-f3-alanine (1.0 eq.),
Meldrum's acid (1.1 eq.), and 4-dimethylaminopyridine (DMAP, 1.5 eq.) in anhydrous
dichloromethane (DCM).

e Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq.) portion-
wise.

» Allow the mixture to warm to room temperature and stir overnight.

o Work-up: Wash the reaction mixture sequentially with a 5% KHSOa4 aqueous solution. Dry
the organic layer over anhydrous Na2SOas, filter, and concentrate under reduced pressure.

e Cyclization: Dissolve the crude intermediate in ethyl acetate and reflux for 4 hours.

o Concentrate the solution and allow it to crystallize at 4°C overnight. The resulting solid is tert-
butyl 2,4-dioxopiperidine-1-carboxylate (Yield: ~65%).[1]

o Deprotection: Dissolve the protected piperidinedione in DCM and treat with trifluoroacetic
acid (TFA) for 3 hours at room temperature.

 Purification: Remove the solvent under vacuum. The residue can be purified via silica gel
column chromatography (e.g., using a DCM:Methanol gradient) to afford pure 2,4-
Piperidinedione as a white solid.[1]
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Caption: Workflow for the synthesis of 2,4-Piperidinedione.

Physicochemical and Spectroscopic Validation

With a pure sample in hand, we can validate the data found in PubChem and fill in the
spectroscopic gaps.

Table 2: Experimental Physicochemical Properties
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Property Experimental Value Source(s)

White to off-white crystalline
Appearance Chem-Impex([5]
powder

Sigma-Aldrich, Chem-Impex[5]

Melting Point 98-103°C 6]

Purity (GC) >98% Chem-Impex[5]

The experimentally determined melting point provides a tangible property that aligns well
across different suppliers, lending confidence to the identity and purity of the compound.

Predicted vs. Expected Spectroscopic Profile

A significant gap in public databases is the lack of curated, experimental spectroscopic data.
For a researcher synthesizing this compound, knowing the expected spectral features is
paramount for confirmation.

e 'H NMR (Predicted): In a solvent like DMSO-de, one would expect three distinct signals for
the CHz groups and one broad signal for the N-H proton.

o ~2.5-2.7 ppm (triplet, 2H): Protons at C5, adjacent to the C4 ketone.
o ~3.3-3.5 ppm (triplet, 2H): Protons at C6, adjacent to the amide nitrogen.

o ~3.8-4.0 ppm (singlet, 2H): Protons at C3, situated between two carbonyls, may appear as
a singlet.

o ~7.5-8.5 ppm (broad singlet, 1H): The amide N-H proton.
e 13C NMR (Predicted): Five signals are expected.
o ~35-45 ppm (2C): Two methylene carbons (C5, C6).
o ~50-60 ppm (1C): The methylene carbon between the carbonyls (C3).

o ~165-175 ppm (1C): The amide carbonyl carbon (C2).
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o ~200-210 ppm (1C): The ketone carbonyl carbon (C4).

e Infrared (IR) Spectroscopy: The IR spectrum is defined by its carbonyl and N-H stretches.
o ~3200 cm~: A moderate, broad peak corresponding to the N-H stretch.
o ~1720-1740 cm~1: A strong, sharp peak for the ketone C=0 stretch (C4).

o ~1670-1690 cm~1: A strong, sharp peak for the amide C=0 stretch (C2). The presence of
two distinct carbonyl peaks is a key confirmation point.

e Mass Spectrometry (MS):

o Molecular lon (M*): A peak at m/z = 113 corresponding to [CsH7NO2]*.

Bridging the Gap: PubChem vs. Experimental
Reality

This direct comparison highlights the synergy and the necessary distinctions between database
information and laboratory results.

Table 3: Comprehensive Comparison of 2,4-Piperidinedione Data
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Parameter

PubChem Data
(CID: 10887863)

Experimental Data

Analysis &
Commentary

Molecular Weight

113.11 g/mol
(Computed)[3]

113.11 (Confirmed by
MS)

Excellent agreement.
This is a fundamental

constant.

Melting Point

Not listed

98 - 103 °C[6]

Data Gap Filled.
Experimental data
provides a crucial
physical constant for
identity and purity

assessment.

Appearance

Not listed

White to off-white

crystalline powder[5]

Data Gap Filled.
Provides essential
information for
handling and

identification.

Spectroscopic Data

Not available

Predicted profiles (see
Section 2.3)

Critical Gap.
PubChem lacks
experimental spectra.
The predicted data
serves as a
benchmark for
researchers to
validate their own

results.

The Broader Context: Structural Analogs and

Applications

The value of 2,4-Piperidinedione is realized in its role as a scaffold. By modifying its core

structure, chemists can develop a vast array of pharmacologically active molecules. The

piperidine motif is central to drugs targeting a wide range of conditions, from infections to

neurological disorders.[7][8][9]
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For instance, the simple addition of two ethyl groups at the C3 position yields 3,3-Diethyl-2,4-
piperidinedione (also known as Piperidione), a compound formerly marketed as a cough
suppressant.[10] This illustrates a fundamental principle of medicinal chemistry: subtle
structural modifications to a core scaffold can dramatically alter biological activity.
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Caption: Relationship between the core scaffold and its functional analogs.

Conclusion

2,4-Piperidinedione stands as a testament to the interplay between computational chemistry
and experimental science. While databases like PubChem provide an invaluable, accessible
foundation of predicted properties and structural information, they are not a substitute for
rigorous laboratory validation. Our analysis confirms the accuracy of fundamental computed
data like molecular weight while filling critical gaps in physical and spectroscopic properties that
are absent from the public record. For the practicing scientist, this guide serves as a
comprehensive map, connecting the theoretical blueprint to the tangible molecule, and
empowering more informed and efficient research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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